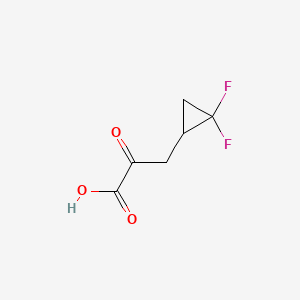
3-(2,2-Difluorocyclopropyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Difluorocyclopropyl)-2-oxopropanoic acid is a fluorinated organic compound featuring a cyclopropane ring substituted with two fluorine atoms and a carboxylic acid group. The presence of fluorine atoms significantly alters the compound’s chemical properties, making it a valuable building block in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorocyclopropyl)-2-oxopropanoic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of difluorocarbene with alkenes to form difluorocyclopropanes, which are then oxidized to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclopropanation reactions using difluorocarbene precursors and subsequent oxidation steps. The reaction conditions are optimized to ensure high yields and purity, with careful control of temperature, pressure, and catalysts .
化学反応の分析
Types of Reactions
3-(2,2-Difluorocyclopropyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium arylsulfinates under palladium catalysis can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include difluorocyclopropyl ketones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
3-(2,2-Difluorocyclopropyl)-2-oxopropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 3-(2,2-Difluorocyclopropyl)-2-oxopropanoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,2-Difluorocyclopropanecarboxylic acid: Shares the difluorocyclopropane core but differs in the functional groups attached.
1,1-Difluorocyclopropane derivatives: Similar in structure but vary in the substitution pattern and functional groups.
Uniqueness
3-(2,2-Difluorocyclopropyl)-2-oxopropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the difluorocyclopropane ring and the carboxylic acid group makes it a versatile compound for various synthetic and research applications .
特性
IUPAC Name |
3-(2,2-difluorocyclopropyl)-2-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O3/c7-6(8)2-3(6)1-4(9)5(10)11/h3H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVLNSHLPNWIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
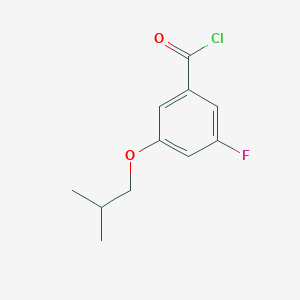
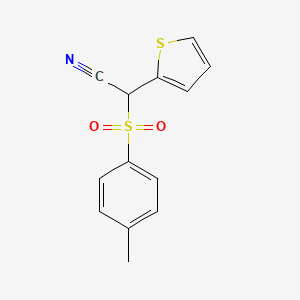
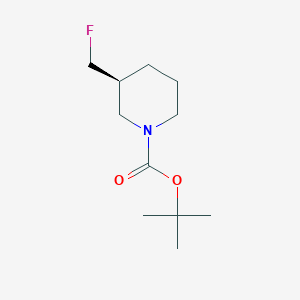
![3,5-Dibromo-1-[3-(4-methylphenoxy)propyl]-1H-1,2,4-triazole](/img/structure/B13910881.png)
![tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B13910884.png)
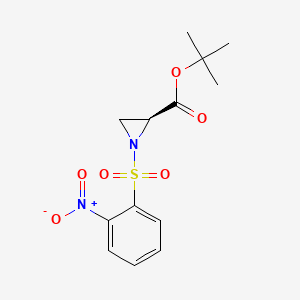
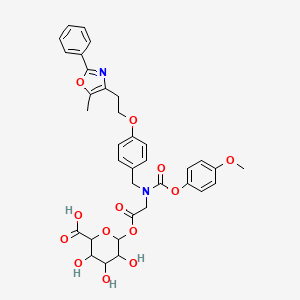
![3-Bromo-2-fluoro-6-[3-(1-pyrrolidinyl)propoxy]pyridine](/img/structure/B13910914.png)
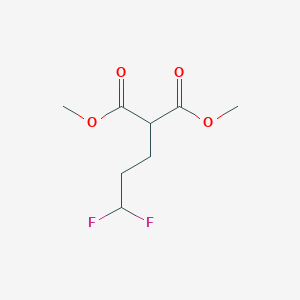
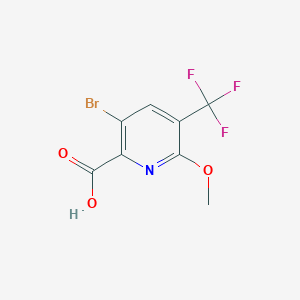
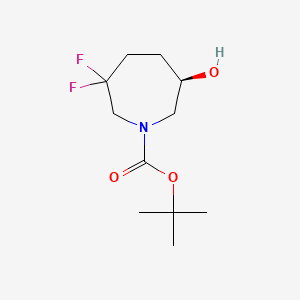
![ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate](/img/structure/B13910935.png)
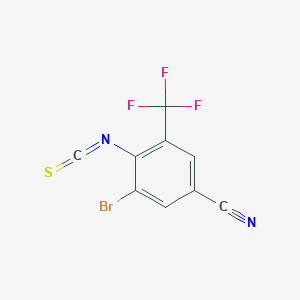
![O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13910953.png)
